molecular formula C22H27N3O4 B2725259 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1396579-33-1

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2725259
CAS No.: 1396579-33-1
M. Wt: 397.475
InChI Key: PTYFEEGLWXAUDM-UHFFFAOYSA-N
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Description

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic urea derivative of interest in medicinal chemistry and early-stage drug discovery research. The compound features a urea pharmacore, a functional group known for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating specific biological activity and optimizing drug properties . This molecule incorporates a 3,4,5-trimethoxyphenyl group, a common structural motif in various bioactive compounds, and a benzyl(methyl)amino-substituted alkyne chain, which may influence its physicochemical properties and binding affinity. Urea-containing compounds are widely utilized in the development of potential therapeutic agents for areas including oncology, antidiabetic, antibacterial, and central nervous system diseases . Researchers value this compound for exploring structure-activity relationships (SAR) and as a building block in constructing more complex molecules for biological screening. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-25(16-17-10-6-5-7-11-17)13-9-8-12-23-22(26)24-18-14-19(27-2)21(29-4)20(15-18)28-3/h5-7,10-11,14-15H,12-13,16H2,1-4H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYFEEGLWXAUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)NC1=CC(=C(C(=C1)OC)OC)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-(Benzyl(methyl)amino)but-2-yne: This intermediate can be synthesized by reacting benzylamine with propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of 3-(3,4,5-Trimethoxyphenyl)isocyanate: This intermediate is prepared by reacting 3,4,5-trimethoxyaniline with phosgene or a phosgene equivalent.

    Coupling Reaction: The final step involves the coupling of 4-(Benzyl(methyl)amino)but-2-yne with 3-(3,4,5-trimethoxyphenyl)isocyanate under mild conditions to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound may inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated effectiveness against breast and liver cancer models, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has shown promise in inhibiting the growth of certain bacterial strains. This antimicrobial activity points to potential applications in treating infections and developing new antibiotics.

Enzyme Inhibition

Mechanistic studies suggest that 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea may act as an enzyme inhibitor. This could affect metabolic pathways relevant to cancer and other diseases, providing insights into its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds with similar structural motifs. The mechanisms by which these compounds exert their effects typically involve:

  • Binding to Specific Enzymes or Receptors : This interaction can lead to altered enzyme activity and modulation of receptor signaling pathways.

Such actions are crucial for understanding how this compound can be utilized therapeutically.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea (CAS: 1234813-65-0)

This urea derivative replaces the propargylamine-benzyl(methyl)amino group with a piperidinylmethyl-benzofuran carbonyl moiety.

Heterocyclic Compounds

Podophyllotoxin Derivatives (PODO-1, 3a, 3f)

Podophyllotoxin analogs, such as 3a ((E)-3-(hydroxy(3,4,5-trimethoxyphenyl)methyl)-4-(4-(trifluoromethyl)styryl)dihydrofuran-2(3H)-one), incorporate the 3,4,5-trimethoxyphenyl group within a dihydrofuran-2(3H)-one scaffold. These compounds act as PPARγ partial agonists, reversing insulin resistance in diabetic models . In contrast, the target urea compound’s herbicidal activity against rape (Table 1) suggests divergent biological targets despite shared aromatic substitution.

Tetrazole Derivatives (Compound 2238)

1-(3-Chloro-4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-tetrazole (compound 2238) replaces the urea group with a tetrazole ring. Tetrazoles are metabolically stable bioisosteres for carboxylic acids, often improving pharmacokinetics. The ethoxy and chloro substituents in compound 2238 may enhance solubility compared to the lipophilic propargylamine linker in the target compound, though biological data are lacking .

Acetamide and Ester Derivatives

N-Benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)propanamide

This patent compound features a 3,4,5-trimethoxyphenyl acetamide core with a chlorophenyl-benzyl substitution. The acetamide group may confer protease resistance compared to the urea moiety, though its applications remain undisclosed .

Trap2 (Methyl 4-(((R)-2-((R)-5-oxo-2-(((prop-2-yn-1-yloxy)carbonyl)amino)...)benzoate)

Trap2 integrates a 3,4,5-trimethoxyphenyl group into a benzoate ester scaffold with a trifluoromethyl diazirine tag, likely used for photoaffinity labeling. The propargyloxy group in Trap2 contrasts with the propargylamine linker in the target compound, highlighting divergent synthetic applications .

Data Tables

Table 1: Herbicidal Activity of 3,4,5-Trimethoxyphenyl Derivatives (Rape and Barnyard Grass)

Compound Class Substituents (R/R1) Activity Against Rape Activity Against Barnyard Grass Reference
Urea (Target Compound) R1 = 3,4,5-trimethoxyphenyl Moderate Weak
Phenylurea Derivatives R1 = 4-chlorobenzyl, 4-nitrophenyl Variable (Moderate-Weak) Weak

Research Findings and Structure-Activity Relationships (SAR)

  • Trimethoxyphenyl Group : The 3,4,5-trimethoxyphenyl moiety is critical for bioactivity across diverse applications. In herbicidal compounds, its lipophilicity may facilitate membrane penetration, while in PPARγ agonists (e.g., PODO-1), it contributes to receptor binding .
  • Urea vs. Tetrazole/Amide : Urea derivatives generally exhibit stronger hydrogen-bonding capacity, which may favor herbicidal activity by interacting with plant enzymes. In contrast, tetrazoles and amides prioritize metabolic stability in therapeutic contexts .

Biological Activity

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and its implications for future research.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Urea functional group
  • Benzyl(methyl)amino moiety
  • But-2-yn-1-yl chain
  • 3,4,5-trimethoxyphenyl group

This unique combination of functional groups allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Anticancer Activity

Preliminary studies suggest that the compound possesses anticancer properties , potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways associated with tumor growth and survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . In vitro assays have demonstrated significant activity against both gram-positive and gram-negative bacteria. The presence of the trimethoxyphenyl group is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismZone of Inhibition (mm)
Compound AStaphylococcus aureus24
Compound BEscherichia coli22
Compound CPseudomonas aeruginosa20

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Enzyme Inhibition : The urea group may interact with active sites of enzymes involved in metabolic pathways.
  • Receptor Modulation : The aromatic moieties can bind to various receptors, influencing cellular signaling cascades.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the But-2-yn-1-yne Intermediate : This is achieved through alkylation reactions.
  • Coupling with Urea : The intermediate is then reacted with urea derivatives under controlled conditions to yield the final product.

Table 2: Comparison of Structural Derivatives

Compound NameStructural FeaturesUnique Aspects
Compound DSimilar urea structureContains a hydroxyl group
Compound EChloro substituent instead of methoxyPotentially enhanced biological activity

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Effects : A recent study demonstrated that a similar derivative induced apoptosis in breast cancer cells via mitochondrial pathways .
  • Antimicrobial Assays : Another investigation highlighted the effectiveness of related compounds against resistant bacterial strains, suggesting potential applications in treating infections .

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